molecular formula C11H10F3NO2 B13457823 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid

Cat. No.: B13457823
M. Wt: 245.20 g/mol
InChI Key: MQRCNYSDNJFVCN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted quinoline derivatives, such as:

Uniqueness

What sets 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid apart from these similar compounds is its unique combination of the trifluoromethyl group with the tetrahydroquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structure and Composition

  • IUPAC Name: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
  • Molecular Formula: C11H10F3N1O2
  • Molecular Weight: 241.20 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Carboxylation to yield the carboxylic acid functional group.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate potent inhibition against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid has been explored in several studies. Notably:

  • In vitro Studies: The compound has shown promising results against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations .
  • Mechanism of Action: The proposed mechanism includes the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This is facilitated through interaction with the colchicine binding site on tubulin .

Case Studies

A review of recent developments highlighted several case studies involving tetrahydroquinoline derivatives:

  • Study on Cell Lines: A study tested various derivatives against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines. Results indicated that specific substitutions on the quinoline core significantly enhanced anticancer activity .
    CompoundCell LineIC50 (µM)
    Compound AA5490.054
    Compound BHeLa0.048
    Compound CMCF-70.060
  • Apoptosis Induction: Another study demonstrated that certain derivatives could induce apoptosis in A549 cells by activating caspase pathways, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can suppress pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated BV2 microglial cells .

Key Findings

  • Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
  • Anticancer Efficacy: Significant cytotoxic effects on multiple human cancer cell lines with mechanisms involving tubulin inhibition and apoptosis induction.
  • Anti-inflammatory Properties: Reduction in inflammatory mediators suggests potential therapeutic applications in inflammatory diseases.

Future Directions

Further research is warranted to explore:

  • The structure-activity relationship (SAR) to optimize biological activity.
  • In vivo studies to confirm efficacy and safety profiles.
  • Potential applications in drug development targeting specific diseases.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h5H,1-4H2,(H,16,17)

InChI Key

MQRCNYSDNJFVCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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